molecular formula C7H8N2O4 B105194 Dimethyl 1H-imidazole-4,5-dicarboxylate CAS No. 3304-70-9

Dimethyl 1H-imidazole-4,5-dicarboxylate

Cat. No. B105194
Key on ui cas rn: 3304-70-9
M. Wt: 184.15 g/mol
InChI Key: CUIWFAXEALIQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536168B2

Procedure details

1H-Imidazole-4,5-dicarboxylic acid dimethyl ester (592 mg, 3.21 mmol) is combined with hydrazine (600 mg, 18.8 mmol) and MeOH (10 mL). The reaction mixture is heated to 115° C. for 30 min. Cool and filter off the resulting precipitate. Wash with additional water. Combine the precipitate with hydrazine (1.38 mL) and reflux for 4 h. Pour the reaction mixture into ice water and adjust the to pH 2 with HCl (12 N). The new precipitate is isolated by filtration to afford the title product (293 mg, 60%)
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[N:6]=[CH:7][NH:8][C:9]=1[C:10]([O:12]C)=O)=[O:4].[NH2:14][NH2:15]>CO>[NH:6]1[C:5]2[C:3](=[O:4])[NH:14][NH:15][C:10](=[O:12])[C:9]=2[N:8]=[CH:7]1

Inputs

Step One
Name
Quantity
592 mg
Type
reactant
Smiles
COC(=O)C=1N=CNC1C(=O)OC
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
NN
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
FILTRATION
Type
FILTRATION
Details
filter off the resulting precipitate
WASH
Type
WASH
Details
Wash with additional water
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
Pour the reaction mixture into ice water
CUSTOM
Type
CUSTOM
Details
The new precipitate is isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
N1C=NC2=C1C(NNC2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 293 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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